2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone
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Overview
Description
“2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone” is a complex organic compound that features a pyrrolopyrimidine core, an indoline moiety, and a trifluoromethylphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the pyrrolopyrimidine core, the indoline ring, and the attachment of the trifluoromethylphenyl group. Typical synthetic routes might include:
Formation of the Pyrrolopyrimidine Core: This could involve cyclization reactions starting from appropriate precursors.
Indoline Ring Formation: This might be achieved through intramolecular cyclization reactions.
Attachment of the Trifluoromethylphenyl Group: This could involve coupling reactions such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the amino or methyl groups.
Reduction: Reduction reactions could be used to modify the pyrrolopyrimidine core or the indoline ring.
Substitution: Substitution reactions might be used to introduce or modify functional groups on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens or organometallic compounds in the presence of catalysts.
Major Products
The major products of these reactions would depend on the specific conditions used but could include various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory activities.
Industry
In industry, it might be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. It might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-phenylethanone
- 2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-chlorophenyl)ethanone
Uniqueness
The presence of the trifluoromethyl group in “2-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)indolin-1-yl)-1-(3-(trifluoromethyl)phenyl)ethanone” might confer unique properties such as increased lipophilicity or altered electronic effects, which could influence its biological activity and chemical reactivity.
Properties
Molecular Formula |
C24H20F3N5O |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
2-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-1-[3-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C24H20F3N5O/c1-31-11-18(21-22(28)29-13-30-23(21)31)14-5-6-19-15(9-14)7-8-32(19)12-20(33)16-3-2-4-17(10-16)24(25,26)27/h2-6,9-11,13H,7-8,12H2,1H3,(H2,28,29,30) |
InChI Key |
BUZKAWVSINEBGA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)CC(=O)C5=CC(=CC=C5)C(F)(F)F |
Origin of Product |
United States |
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